molecular formula C6H10N2S B8661116 2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]thiazine CAS No. 60928-26-9

2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]thiazine

Cat. No. B8661116
Key on ui cas rn: 60928-26-9
M. Wt: 142.22 g/mol
InChI Key: XUEIDXFRSONAIS-UHFFFAOYSA-N
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Patent
US03973017

Procedure details

A solution of 23.4 g. (0.20 moles) of 3-thiomorpholinone in 150 ml. dry CH2Cl2 is added dropwise with stirring to a solution of 44 grams of triethyloxonium fluoroborate in 100 ml. of CH2Cl2 maintained at 0°-5°C. Stirring is continued for six hours as temperature is allowed to come to 25°C; K2CO3 (46 g.) is added and the methylene chloride solution is decanted and the residue of K2CO3 is washed with CH2Cl2. The combined organic solutions are dried over anhydrous K2CO3, filtered and solvent evaporated. Distillation of the concentrate gives 17.9 g. of the lactam ether. The lactam ether is added to a solution of 24.6 grams (0.12 moles) of 2-bromo-ethylamine hydrobromide in 150 ml. absolute ethanol and the resulting solution heated on a steam bath for two hours. The solvent is evaporated and the residue washed with ether. The resulting crystalline material is washed with acetone and air dried under suction. The crude crystalline product (28.5 g.) is dissolved in 200 ml. ethanol and sodium methoxide (.07 mole in 50 ml. methanol is added; the resulting solution is heated under reflux with stirring for two hours prior to evaporation of the solvent under reduced pressure. To the residue is added 75 ml. water and the solution made basic with potassium carbonate; the basic solution is extracted with chloroform (3 × 100 ml.). The combined extracts are dried over anhydrous Na2SO4, filtered and the solvent evaporated. Distillation of the concentrate gives 2,3,5,6-tetrahydro-8H-imidazo[2,1-c] [1,4] thiazine (11.3 g.). The hydrochloride and oxalate salts are prepared, respectively, by dissolving 1 g. of the product in the minimum volume of absolute ethanol at 45°C. and adding dropwise an aqueous 1 molar solution of the respective acid; the resulting salts are collected by filtration, washed with ethanol and dried.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
46 g
Type
reactant
Reaction Step Three
[Compound]
Name
lactam ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-bromo-ethylamine hydrobromide
Quantity
24.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][C:2]1=O.F[B-](F)(F)F.C([O+](CC)CC)C.C([O-])([O-])=O.[K+].[K+].Br.Br[CH2:28][CH2:29][NH2:30]>C(O)C.C(Cl)Cl>[N:30]1[CH2:29][CH2:28][N:1]2[CH2:6][CH2:5][S:4][CH2:3][C:2]=12 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
N1C(CSCC1)=O
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
lactam ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
lactam ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-bromo-ethylamine hydrobromide
Quantity
24.6 g
Type
reactant
Smiles
Br.BrCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to 25°C
CUSTOM
Type
CUSTOM
Details
the methylene chloride solution is decanted
WASH
Type
WASH
Details
the residue of K2CO3 is washed with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions are dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the concentrate
CUSTOM
Type
CUSTOM
Details
gives 17.9 g
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
the residue washed with ether
WASH
Type
WASH
Details
The resulting crystalline material is washed with acetone and air
CUSTOM
Type
CUSTOM
Details
dried under suction
DISSOLUTION
Type
DISSOLUTION
Details
The crude crystalline product (28.5 g.) is dissolved in 200 ml
ADDITION
Type
ADDITION
Details
methanol is added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to evaporation of the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added 75 ml
EXTRACTION
Type
EXTRACTION
Details
the basic solution is extracted with chloroform (3 × 100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the concentrate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N=1CCN2C1CSCC2
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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